(4-Benzylpiperidin-4-yl)methanol hydrochloride
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Overview
Description
(4-Benzylpiperidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. It is a salt analog of (4-Benzylpiperidin-4-yl)methanol and is used in various chemical syntheses and research applications . This compound is known for its role in the preparation of sulfamides, sulfamates, and sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-4-yl)methanol hydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde, followed by reduction. The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of synthesis, reduction, and conversion to the hydrochloride salt, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpiperidinone, while reduction can produce different alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperidin-4-yl)methanol hydrochloride is used as a building block for the synthesis of various compounds, including sulfamides, sulfamates, and sulfonamides. It is also utilized in the preparation of substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . This makes it a candidate for research into treatments for neurological disorders.
Industry
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-4-yl)methanol hydrochloride involves its role as a monoamine releasing agent. It selectively releases dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes . The compound’s efficacy as a releaser of norepinephrine is particularly notable, with an EC50 of 41.4 nM .
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-1-methylpiperidin-4-yl)methanol hydrochloride: A related compound used in similar synthetic applications.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: An alcohol analogue with antiplasmodial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another alcohol analogue with high selectivity for resistant Plasmodium falciparum.
Uniqueness
(4-Benzylpiperidin-4-yl)methanol hydrochloride is unique due to its specific structure and its ability to selectively release dopamine and norepinephrine. This selectivity makes it particularly useful in neurological research and potential therapeutic applications .
Properties
IUPAC Name |
(4-benzylpiperidin-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13(6-8-14-9-7-13)10-12-4-2-1-3-5-12;/h1-5,14-15H,6-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJUVNDTLVRWMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795189-20-6 |
Source
|
Record name | (4-benzylpiperidin-4-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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